
Aluminum, ((3E)-3-decen-1-olato)dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex organometallic compound that features aluminum coordinated with a decen-1-olato ligand and two hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:
AlR3+Decen-1-ol→Al(Decen-1-olato)R2+RH
where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.
Industrial Production Methods
Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.
Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.
Major Products Formed
Oxidation: Aluminum oxide and various organic oxidation products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Aluminum tri-sec-butoxide
- Aluminum isopropoxide
- Aluminum ethoxide
Comparison
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other aluminum alkoxides, it offers different solubility, stability, and catalytic activity, making it suitable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
68900-78-7 |
|---|---|
Molecular Formula |
C22H45AlO |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
[(E)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;; |
InChI Key |
UUZQZFYFIKBACX-SYVONOGFSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


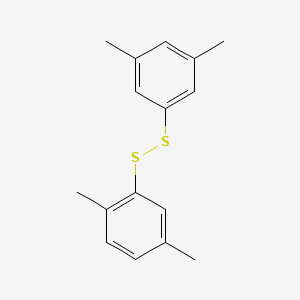
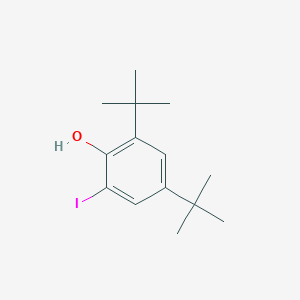
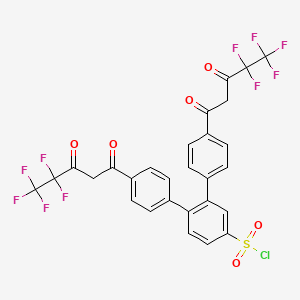
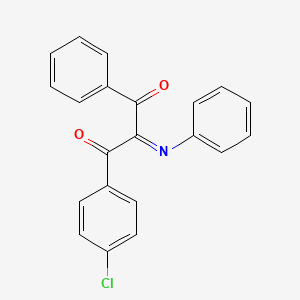
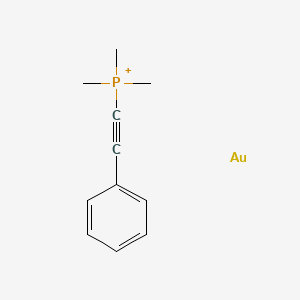
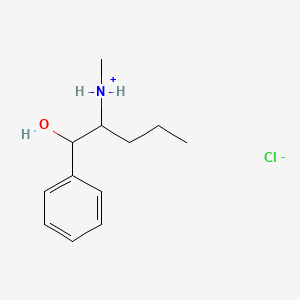
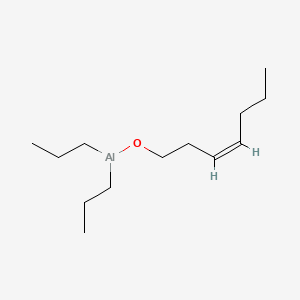
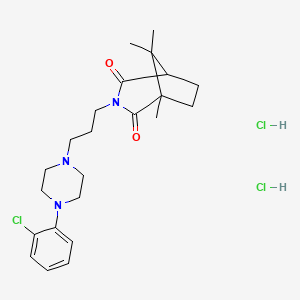
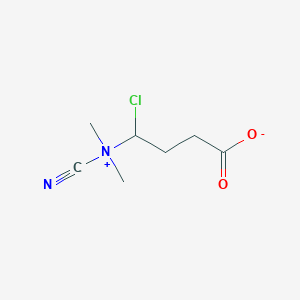
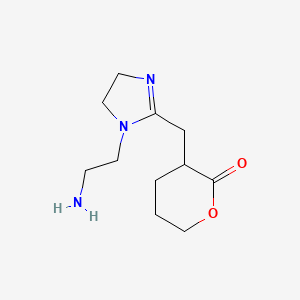
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

